molecular formula C16H12BrN3O2 B2677055 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034395-30-5

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2677055
CAS No.: 2034395-30-5
M. Wt: 358.195
InChI Key: CBHCAPGLTJOHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a different position of the furan ring.

    2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

Uniqueness

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific arrangement of the furan and pyrazine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide moiety, a furan ring substituted at the 3-position, and a pyrazine derivative linked through a methyl group. The molecular formula is C15H13BrN4OC_{15}H_{13}BrN_{4}O.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with furan and pyrazine moieties have shown promise in reducing inflammatory responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some findings related to its cytotoxicity and mechanism:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast)15.0Induces apoptosis via mitochondrial pathway
A549 (Lung)26.0Inhibits cell proliferation
HeLa (Cervical)14.5Disrupts microtubule formation
NCI-H460 (Lung)8.5Topoisomerase II inhibition

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through in vitro assays measuring cytokine production. The following table presents findings on its efficacy:

Assay TypeResultReference
TNF-α InhibitionIC50 = 20 µM
IL-6 ReductionSignificant reduction

Case Studies

  • Study on MCF7 Cell Line : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells, with an observed increase in caspase activity, indicating activation of the apoptotic pathway.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.

Properties

IUPAC Name

2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHCAPGLTJOHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.